molecular formula C5H9NO2 B029154 5-Hydroxy-1-methylpyrrolidin-2-one CAS No. 41194-00-7

5-Hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B029154
CAS No.: 41194-00-7
M. Wt: 115.13 g/mol
InChI Key: RMBHYULORNYSOB-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C5H9NO2. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

5-Hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research :

Safety and Hazards

Safety information for 5-Hydroxy-1-methylpyrrolidin-2-one indicates that it should be handled with care. Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydroxy-1-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reductive amination of levulinic acid or its esters with methylamine . This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound often involves the partial hydrogenation of N-methylsuccinimide or the reaction of acrylonitrile with methylamine followed by hydrolysis . These methods are scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products:

    Oxidation: 5-Hydroperoxy-1-methylpyrrolidin-2-one.

    Reduction: N-Methylsuccinimide.

    Substitution: Various N-alkylated derivatives.

Properties

IUPAC Name

5-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBHYULORNYSOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423780
Record name 5-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41194-00-7
Record name 5-hydroxy-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-Hydroxy-1-methylpyrrolidin-2-one in the catalytic cycle described in the paper?

A1: this compound acts as a crucial intermediate in the catalytic cycle. [] The cycle begins with 5-hydroperoxy-1-methylpyrrolidin-2-one transferring an oxygen atom to a substrate (e.g., triphenylphosphine). This transfer generates this compound as a byproduct. In the presence of oxygen, this intermediate is rapidly oxidized back to the hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one, thereby completing the catalytic cycle. [] This regeneration of the hydroperoxide is essential for continuous substrate oxidation.

Q2: How is the formation of this compound confirmed in the research?

A2: The researchers studied the oxidation of triphenylphosphine (PPh3) to triphenylphosphine oxide (OPPh3) using the described catalytic system. [] They observed the formation of this compound alongside OPPh3, confirming its role as an intermediate in the oxygen atom transfer process from the hydroperoxide to the substrate. []

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